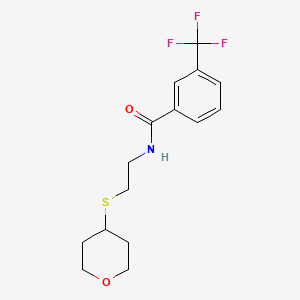

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(trifluoromethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several different functional groups present. The tetrahydro-2H-pyran-4-yl group is a six-membered ring containing one oxygen atom. The thioether linkage involves a sulfur atom, and the benzamide group contains a benzene ring attached to an amide functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzamide group, the tetrahydro-2H-pyran-4-yl group, and the thioether linkage .Scientific Research Applications

Heterocyclic Synthesis

Research in the field of heterocyclic chemistry has explored the synthesis and reactivity of compounds structurally related to "N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(trifluoromethyl)benzamide". For example, the study of thiophenylhydrazonoacetates in heterocyclic synthesis has led to the development of various pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of these compounds in creating complex heterocyclic structures (Mohareb et al., 2004).

Catalytic Reactions

The compound's framework has been utilized in catalytic reactions, such as the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, showcasing its potential in facilitating the addition of amide functionalities to olefins (Wang and Widenhoefer, 2004).

Synthesis of Fluorinated Compounds

The exploration of fluorinated compounds, including those containing the trifluoromethyl group, has been significant due to their potential in medicinal chemistry and materials science. For instance, the synthesis of trifluoromethyl-containing polysubstituted aromatic compounds through Diels–Alder reactions highlights the strategic incorporation of the trifluoromethyl group into complex aromatic systems for further functional exploration (Kondratov et al., 2015).

Luminescent Materials

The structural analogs of "N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(trifluoromethyl)benzamide" have found applications in the development of luminescent materials. Studies on ethynyl-pyrene derivatives, for example, have demonstrated their potential in optoelectronic devices due to their significant luminescent properties, which can be tuned based on substitution patterns and the state of matter (Diring et al., 2009).

Antibacterial Agents

The modification of the compound's structure has led to the synthesis of derivatives with promising biological activities. Specifically, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, illustrating the compound's framework's adaptability for targeting viral infections (Hebishy et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2S/c16-15(17,18)12-3-1-2-11(10-12)14(20)19-6-9-22-13-4-7-21-8-5-13/h1-3,10,13H,4-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYVKEBCSJCEEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2835410.png)

![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)

![Methyl 7-{[4-(trifluoromethyl)phenyl]methanesulfonamido}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2835417.png)

![N-ethyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2835418.png)

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835428.png)